molecular formula C16H17N3O4 B11955246 N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide

N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide

Cat. No.: B11955246
M. Wt: 315.32 g/mol
InChI Key: IATCZYSHMSZKIO-UHFFFAOYSA-N
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Description

N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide is a chemical compound that belongs to the class of hydrazones. It is characterized by the presence of a benzylidene group attached to a nicotinohydrazide moiety. This compound has gained attention due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide can be synthesized through a condensation reaction between nicotinohydrazide and 3,4,5-trimethoxybenzaldehyde. The reaction typically involves the following steps:

    Reactants: Nicotinohydrazide and 3,4,5-trimethoxybenzaldehyde.

    Catalyst: A catalytic amount of ceric ammonium nitrate.

    Solvent: Water.

    Conditions: The reaction mixture is sonicated at 60 W for 10 minutes at room temperature.

    Purification: The product is purified by recrystallization using alcohol.

Industrial Production Methods

While specific industrial production methods for N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide can be compared with other similar compounds, such as:

    N’-(2,4,5-trimethoxybenzylidene)nicotinohydrazide: Similar structure but different substitution pattern on the benzylidene group.

    N’-(3,4-dimethoxybenzylidene)nicotinohydrazide: Lacks one methoxy group compared to the target compound.

    N’-(3,4,5-trimethoxybenzylidene)octadecanohydrazide: Contains a longer alkyl chain, leading to different physical properties .

Uniqueness

The uniqueness of N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide lies in its specific substitution pattern on the benzylidene group, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C16H17N3O4/c1-21-13-7-11(8-14(22-2)15(13)23-3)9-18-19-16(20)12-5-4-6-17-10-12/h4-10H,1-3H3,(H,19,20)

InChI Key

IATCZYSHMSZKIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CN=CC=C2

Origin of Product

United States

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